1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine
Overview
Description
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited and has been the subject of several research studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine inhibits the activity of BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets. This leads to the inhibition of B cell activation and proliferation, which can help to mitigate the symptoms of B cell-related disorders.
Biochemical and Physiological Effects
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has been shown to have several biochemical and physiological effects, including the inhibition of B cell activation and proliferation, the suppression of cytokine production, and the induction of apoptosis in B cells. These effects make 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine a promising candidate for the treatment of B cell-related disorders.
Advantages and Limitations for Lab Experiments
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments, including its high purity and yield, its ability to inhibit BTK activity, and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine, including further studies to understand its mechanism of action, its potential therapeutic applications, and its safety and efficacy in clinical trials. Additionally, research could be conducted to explore the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine in combination with other therapies to enhance its therapeutic effects. Overall, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has significant potential as a therapeutic agent for the treatment of B cell-related disorders, and further research is needed to fully understand its potential and limitations.
Scientific Research Applications
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has been the subject of several research studies aimed at understanding its mechanism of action and potential therapeutic applications. One study found that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells. BTK inhibition has been shown to be effective in the treatment of several B cell-related disorders, including B cell lymphomas and autoimmune diseases.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11-10-13(4-5-14(11)16)22-12(2)15(19)17-6-8-18(9-7-17)23(3,20)21/h4-5,10,12H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUXBQCRRYJVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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